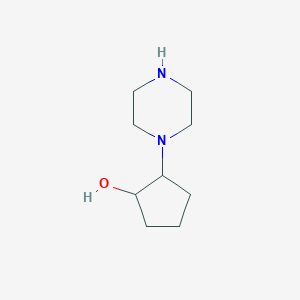![molecular formula C16H21ClN2O2 B1524036 N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide CAS No. 1306603-07-5](/img/structure/B1524036.png)
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide
Übersicht
Beschreibung
“N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide” is a compound with a molecular weight of 308.81 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) . This indicates that the compound has a piperidine ring, a phenyl group, and a chloroacetyl group.
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 308.81 .
Wissenschaftliche Forschungsanwendungen
1. Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) reported the synthesis and evaluation of piperidine derivatives, including N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide, for their anti-acetylcholinesterase (anti-AChE) activity. The study found significant increases in activity with certain structural modifications. These compounds showed promise as potential antidementia agents (Sugimoto et al., 1990).
2. Cannabinoid Receptor Antagonists
Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including compounds structurally related to this compound, as cannabinoid receptor antagonists. These compounds have potential applications in characterizing cannabinoid receptor binding sites and could have therapeutic benefits in antagonizing the side effects of cannabinoids (Lan et al., 1999).
3. Muscarinic (M3) Receptor Antagonists
Broadley et al. (2011) synthesized α-hydroxyamides with piperidine substituents, including compounds similar to this compound, as antagonists of the M3 muscarinic receptor. These compounds showed potential for further investigation due to their potency (Broadley et al., 2011).
4. Intracellular pH Tracing
A novel pH-sensitive probe, structurally related to this compound, was designed by Liu et al. (2015) for tracing intracellular pH changes. This probe showed high pH sensitivity and cell membrane permeability, making it suitable for monitoring cellular pH changes from neutral to acidic conditions (Liu et al., 2015).
5. Anti-HIV-1 Activity
Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent Anti-HIV-1 activity. The compound demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates, suggesting its potential as a clinical candidate for HIV-1 treatment (Imamura et al., 2006).
Safety and Hazards
Wirkmechanismus
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application were published .
Eigenschaften
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-4-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c17-12-16(21)19-10-8-14(9-11-19)18-15(20)7-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLAOWVDJFROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCC2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801198789 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306603-07-5 | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306603-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanamide, N-[1-(2-chloroacetyl)-4-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801198789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Cyclopropyl-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1523958.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1523960.png)
![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1523961.png)



![3-Amino-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B1523965.png)
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1523967.png)
![3-[3-(Cyclopentyloxy)phenyl]propanoic acid](/img/structure/B1523969.png)


